1-(b-D-Xylofuranosyl)-5-methoxyuracil
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Overview
Description
1-(b-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(b-D-Xylofuranosyl)-5-methoxyuracil typically involves the glycosylation of a uracil derivative with a xylofuranose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Uracil derivative and xylofuranose.
Catalyst: Lewis acid (e.g., boron trifluoride etherate).
Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane.
Reaction Temperature: Typically carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(b-D-Xylofuranosyl)-5-methoxyuracil can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The uracil ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 1-(b-D-Xylofuranosyl)-5-formyluracil.
Reduction: Formation of 1-(b-D-Xylofuranosyl)-5-methoxy-3,4-dihydrouracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
1-(b-D-Xylofuranosyl)-5-methoxyuracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes involving nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against viruses like herpes and hepatitis.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-methoxyuracil involves its incorporation into nucleic acids, where it can interfere with the normal replication and transcription processes. This can lead to the inhibition of viral replication, making it a potential antiviral agent. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(b-D-Xylofuranosyl)-5-fluorouracil: Known for its antineoplastic properties.
1-(b-D-Xylofuranosyl)-5-methyluracil: Studied for its antiviral activity.
1-(b-D-Xylofuranosyl)-5-iodouracil: Investigated for its potential use in radiotherapy.
Uniqueness
1-(b-D-Xylofuranosyl)-5-methoxyuracil is unique due to its specific structural features, such as the methoxy group, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H14N2O7 |
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Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
ZXIATBNUWJBBGT-WJZMDOFJSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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